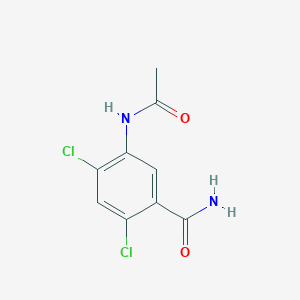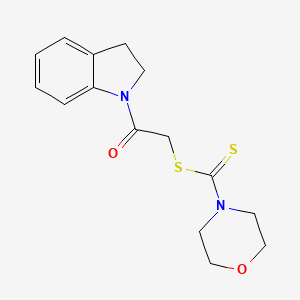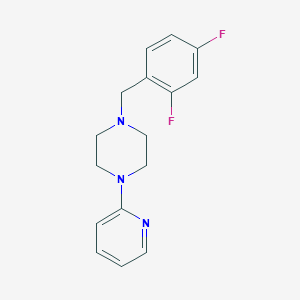![molecular formula C17H23N3O5S B5660935 (1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)
(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazabicyclo[3.2.2]nonane derivatives are a class of compounds with interesting structural and functional properties, often studied for their potential in various chemical and pharmacological applications. Similarly, compounds containing the 1,3-benzodioxol-5-ylcarbonyl moiety are explored for their unique chemical behaviors and applications in drug development and other areas.
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions, with specific conditions tailored to introduce various functional groups into the bicyclic structure. For example, derivatives have been synthesized through reactions involving amino acids as starting materials, indicating a versatile approach to modifying the core structure (Fernández et al., 1992).
Molecular Structure Analysis
Structural and conformational studies of these compounds reveal significant insights into their molecular geometry. X-ray diffraction and NMR spectroscopy are commonly used to elucidate their crystal and molecular structures, providing information on the conformational preferences and stability of these molecules (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives varies significantly with the nature of substituents attached to the core structure. These compounds participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by the presence of functional groups like sulfonamides and carboxamides. Their interaction with reagents and catalysts can lead to the formation of complex structures with potential biological activity (Gevondian et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are closely related to their molecular configurations. Studies have shown that slight modifications in the molecular structure can significantly affect these properties, which is crucial for their potential application in material science and pharmaceuticals (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are determined by the molecular structure and the nature of functional groups. Diazabicyclo[3.2.2]nonane derivatives exhibit a range of biological activities, which can be modulated through structural modifications. These activities are often explored in the context of developing new therapeutic agents, highlighting the importance of understanding their chemical behavior (Murineddu et al., 2020).
Propiedades
IUPAC Name |
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(2)26(22,23)19-8-12-3-5-14(10-19)20(9-12)17(21)13-4-6-15-16(7-13)25-11-24-15/h4,6-7,12,14H,3,5,8-11H2,1-2H3/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORYASPZPUUJEX-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)


![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)

![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)
![N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5660963.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660967.png)